“4-Methylpyridazin-3(2H)-one” is a chemical compound with a pyridazine core . Pyridazine is an aromatic, heterocyclic, organic compound with a six-membered ring with two adjacent nitrogen atoms .
The synthesis of pyridazines, including “4-Methylpyridazin-3(2H)-one”, has been achieved through various methods. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
The molecular structure of “4-Methylpyridazin-3(2H)-one” is based on a pyridazine core, which is a six-membered ring with two adjacent nitrogen atoms . The compound also contains a methyl group attached to the fourth carbon in the ring .
The chemical reactions involving “4-Methylpyridazin-3(2H)-one” are diverse. For instance, it can undergo a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, enabling an efficient synthesis of a series of 1,6-dihydropyridazines . It can also participate in a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones, providing a variety of trisubstituted pyridazines .
“4-Methylpyridazin-3(2H)-one” is a clear yellow liquid with a boiling point of 98-100 °C/11 mmHg (lit.), a density of 1.06 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.521 (lit.) .
4-Methylpyridazin-3(2H)-one is classified as a pyridazinone, which is a type of nitrogen-containing heterocycle. Pyridazinones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The specific structure of 4-methylpyridazin-3(2H)-one allows it to participate in various chemical reactions and biological interactions, making it a valuable subject of study in organic chemistry and drug design.
The synthesis of 4-methylpyridazin-3(2H)-one can be achieved through several methods, typically involving the cyclization of appropriate precursors. One common approach involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
The molecular structure of 4-methylpyridazin-3(2H)-one can be described as follows:
Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate the precise arrangement of atoms within the molecule. The presence of hydrogen bonding interactions can also be inferred from spectroscopic data.
4-Methylpyridazin-3(2H)-one participates in various chemical reactions due to its functional groups. Some notable reactions include:
The specific conditions for these reactions vary widely but often involve catalysts such as palladium or nickel complexes and solvents like dimethylformamide or ethanol.
The mechanism of action for compounds derived from or related to 4-methylpyridazin-3(2H)-one is primarily linked to their interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 4-methylpyridazin-3(2H)-one are crucial for its application in various fields:
Properties are often characterized using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
4-Methylpyridazin-3(2H)-one has several scientific applications:
4-Methylpyridazin-3(2H)-one represents a monocyclic heterocyclic compound systematically classified as a pyridazinone derivative. Its molecular formula is definitively established as C5H6N2O, corresponding to a molecular weight of 110.11 g/mol [3] [5]. This compound possesses the International Union of Pure and Applied Chemistry (IUPAC) name 4-methyl-3,4-dihydropyridazin-3-one, though it is predominantly recognized within scientific literature under its common designation, 4-methylpyridazin-3(2H)-one, which explicitly references its partially reduced state [3] [9]. Alternative synonymous designations encountered include 4-methylpyridazin-3-ol, 3-hydroxy-4-methylpyridazine, and 4-methyl-2,3-dihydropyridazin-3-one, reflecting historical naming conventions and the compound's tautomeric characteristics [3] [5] [9]. The CAS Registry Number 33471-40-8 provides a unique and unambiguous identifier for this specific chemical entity [3] [5].
Structurally, this compound features a six-membered pyridazine ring system incorporating two adjacent nitrogen atoms at positions 1 and 2. The defining structural elements are:
This configuration allows for potential tautomerism between the 3(2H)-pyridazinone form (keto form) and a minor 3-hydroxypyridazine form (enol form), with the keto tautomer being thermodynamically favored and predominant under standard conditions [6]. The molecule exhibits planarity in its heterocyclic ring, contributing to its potential for intermolecular interactions like hydrogen bonding and π-π stacking, which are significant for its chemical reactivity and potential biological interactions [5]. Computational analyses, including InChI representations (InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8)
), confirm this structural framework and facilitate digital representation and database searches [3] [9].
Table 1: Nomenclature and Identification of 4-Methylpyridazin-3(2H)-one
Systematic Name | 4-methyl-3,4-dihydropyridazin-3-one |
---|---|
Common Name | 4-Methylpyridazin-3(2H)-one |
Molecular Formula | C5H6N2O |
Molecular Weight | 110.11 g/mol |
CAS Registry Number | 33471-40-8 |
EINECS Number | 200-001-2 |
Key Synonyms | 4-Methylpyridazin-3-ol; 3-Hydroxy-4-methyl-1,2-diazine; 4-Methyl-2,3-dihydropyridazin-3-one; 3-HYDROXY-4-METHYLPYRIDAZINE |
Canonical SMILES | CC1=CC=NNC1=O |
The pyridazinone scaffold, encompassing 4-methylpyridazin-3(2H)-one, holds a significant position within the historical trajectory of heterocyclic chemistry. Pyridazinone chemistry originated with the pioneering work of Bistrycki and colleagues in 1899, who reported the first synthetic approaches to this heterocyclic system [2]. This foundational work established methodologies that enabled subsequent exploration of the pyridazinone ring's reactivity and its potential as a synthetic building block. For several decades following its discovery, research on pyridazinones, including methyl-substituted derivatives like 4-methylpyridazin-3(2H)-one, remained primarily confined to investigations of fundamental chemical reactivity and the development of novel synthetic pathways [2] [8].
A substantial shift occurred during the latter half of the 20th century, driven by the increasing recognition of nitrogen-containing heterocycles as privileged structures in medicinal chemistry and agrochemical research. The pyridazin-3(2H)-one nucleus, in particular, gained prominence due to its structural resemblance to biologically relevant pyrimidine and pyridine systems, coupled with its synthetic versatility [2] [8]. This period witnessed intensified research into the synthesis and functionalization of substituted pyridazinones, with 4-methylpyridazin-3(2H)-one emerging as a crucial synthetic intermediate due to the reactivity of its methyl group. This substituent provides a handle for further chemical modifications, such as condensation, alkylation, halogenation, and introduction of additional functional groups, enabling the construction of more complex molecular architectures [3] [7].
Key milestones in the understanding of pyridazinone chemistry relevant to 4-methylpyridazin-3(2H)-one include:
The historical trajectory of 4-methylpyridazin-3(2H)-one thus reflects a journey from fundamental heterocyclic synthesis to its establishment as a versatile building block integral to the preparation of pharmacologically active molecules and complex organic compounds [2] [6] [8].
The pyridazin-3(2H)-one scaffold, exemplified by 4-methylpyridazin-3(2H)-one, is widely recognized as a privileged structure in medicinal chemistry due to its remarkable capacity to impart diverse and potent biological activities when incorporated into larger molecular frameworks [2] [6] [8]. This nucleus serves as a fundamental pharmacophoric element in numerous compounds exhibiting a broad spectrum of therapeutic effects. While 4-methylpyridazin-3(2H)-one itself is primarily valued as a synthetic intermediate, its incorporation into complex structures or its role as a precursor to pharmacologically active derivatives underscores its significance in drug discovery [3] [7].
The biological relevance stems significantly from the scaffold's ability to engage in specific interactions with biological targets. The presence of both hydrogen bond acceptor (carbonyl oxygen, ring nitrogens) and potential donor (N-H in 2H-form) sites, along with the aromatic character of the ring system and the electron-donating/withdrawing effects of substituents like the methyl group, allows for optimized binding to various enzymes and receptors [2] [8]. Structure-Activity Relationship (SAR) studies consistently demonstrate that modifications at positions C-4, C-6, and N-2 of the pyridazinone ring profoundly influence potency, selectivity, and the specific biological profile of the resulting molecules [6] [10].
Research has established that pyridazinone-based compounds, including those derived from or structurally related to 4-methylpyridazin-3(2H)-one, exhibit a remarkably wide range of pharmacological activities:
Table 2: Biological Activities Associated with Pyridazinone Scaffolds Including Derivatives of 4-Methylpyridazin-3(2H)-one
Pharmacological Activity | Exemplar Compound Class/Lead | Key Findings/Mechanism Insights | Reference |
---|---|---|---|
Anti-inflammatory/Analgesic | 7-Cyano-4,4a-dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinone; Arylpiperazinylalkylpyridazinones | Potent inhibition of carrageenin-induced edema (22-49% at 50-100 mg/kg) comparable to ASA; Antinociceptive effects mediated via CNS targets | [6] [8] |
Antihypertensive/Cardiotonic | 4,4a-Dihydro-5H-indeno[1,2-c]-3(2H)-pyridazinones (Amino/Acetylamino substituted) | Reduction of BP (20-50 mmHg) in SHRs; PDE III inhibition; Antiaggregatory effects exceeding ASA | [6] |
Antimicrobial | Metal complexes; Various substituted derivatives | Demonstrated activity against bacteria and fungi; Structure-dependent efficacy | [2] [8] |
Anticancer | Pyrrolo[3,4-d]pyridazinones; Fused tricyclic derivatives | Inhibition of tubulin polymerization; Cytotoxic effects on tumor cell lines | [2] [6] |
Formyl Peptide Receptor (FPR) Agonism | 2-Arylacetamide pyridazin-3(2H)-ones | FPR1-selective and FPR1/FPR2 dual agonists inducing Ca2+ flux and chemotaxis (low μM EC50); Binding pose overlap with peptide ligands | [10] |
Agrochemical (Herbicide/Fungicide) | Various substituted pyridazinones | Specific herbicidal and fungicidal actions; Widely utilized in crop protection | [2] |
The 4-methyl substituent specifically contributes to the pharmacological profile of derived compounds by influencing electronic properties, lipophilicity (LogP), steric bulk, and metabolic stability. It provides a site for further bioisosteric replacement or chemical modification, which is crucial in lead optimization campaigns guided by SAR principles [3] [6] [8]. Molecular docking studies further validate the scaffold's relevance, showing that potent pyridazinone derivatives, including those related to 4-methylpyridazin-3(2H)-one, can adopt binding poses within target protein active sites (e.g., Formyl Peptide Receptors FPR1/FPR2) that overlap with endogenous peptide ligands like fMLF and WKYMVM [10].
Future perspectives emphasize leveraging the 4-methylpyridazin-3(2H)-one core in designing novel hybrid molecules using modern synthetic approaches, including green chemistry techniques and high-throughput synthesis, to explore untapped therapeutic areas and overcome limitations of existing drugs [2] [6]. Its established role as a versatile building block ensures its continued importance in generating compounds for screening against emerging biological targets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1